molecular formula C11H11FN2S B12078261 (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine

(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine

Cat. No.: B12078261
M. Wt: 222.28 g/mol
InChI Key: BOPKTUDPYZWZJQ-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines. It features a phenyl ring substituted with a fluoro group and a thiazole ring, which is further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products:

Scientific Research Applications

(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The specific pathways involved depend on the target enzyme or receptor and the cellular context .

Comparison with Similar Compounds

    (4-(4-Methylthiazol-5-yl)phenyl)methanamine: Similar structure but lacks the fluoro group.

    (4-Phenylthiazol-5-yl)methanamine: Similar structure but lacks both the fluoro and methyl groups.

Uniqueness: (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine is unique due to the presence of both the fluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets .

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

[2-fluoro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C11H11FN2S/c1-7-11(15-6-14-7)8-2-3-9(5-13)10(12)4-8/h2-4,6H,5,13H2,1H3

InChI Key

BOPKTUDPYZWZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CN)F

Origin of Product

United States

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